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Compound Name: Gemlapodect

Cat. No.: B8597692

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gemlapodect (NOE-105) with other prominent
phosphodiesterase 10A (PDE10A) inhibitors. The information presented is collated from
preclinical and clinical research to support drug development and scientific inquiry in the field of
central nervous system (CNS) disorders.

Introduction to PDE10A Inhibition

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes cyclic
adenosine monophosphate (cCAMP) and cyclic guanosine monophosphate (cGMP), two critical
second messengers in cellular signaling.[1][2] PDE10A is highly expressed in the medium
spiny neurons (MSNSs) of the striatum, a key brain region for motor control and cognitive
processes.[3][4] By inhibiting PDE10A, the levels of intracellular cAMP and cGMP increase,
which in turn modulates the signaling of dopamine D1 and D2 receptors. This mechanism
offers a novel therapeutic approach for various neurological and psychiatric disorders, including
Tourette Syndrome, schizophrenia, and Huntington's disease, by fine-tuning neuronal activity in
the striatum rather than broadly antagonizing dopamine receptors.[1][3][5][6]

Overview of Investigated PDE10A Inhibitors

This guide focuses on Gemlapodect and a selection of other PDE10A inhibitors that have
been subject to significant preclinical and clinical investigation.
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o Gemlapodect (NOE-105): A first-in-class PDE10A inhibitor currently in mid-stage clinical
development for Tourette Syndrome (TS) and Childhood Onset Fluency Disorder (stuttering).
[71[8][9] It is designed to modulate dopamine signaling in the striatum with the potential for an
improved tolerability profile compared to traditional antipsychotics.[8][10]

o TAK-063 (Balipodect): A potent and selective PDE10A inhibitor that has been investigated for
schizophrenia and Huntington's disease. It is noted for its unique pharmacological property
of balanced activation of the direct and indirect striatal pathways, attributed to a faster off-
rate from the PDE10A enzyme.[11]

 MP-10 (Mardepodect, PF-02545920): A potent and selective PDE10A inhibitor that was
clinically evaluated for schizophrenia.[10] Despite promising preclinical data, it failed to
demonstrate efficacy in Phase 2 trials.[12]

o MK-8189 (Elpipodect): A highly potent and selective PDE10A inhibitor that has advanced to
Phase 2 clinical trials for schizophrenia.[3][13]

o CPL'36: A second-generation PDE10A inhibitor with a "fast-off" profile, which may contribute
to better tolerability.[14] It has shown positive results in Phase 2 trials for both schizophrenia
and Levodopa-Induced Dyskinesia in Parkinson's disease.[4][5][15]

e TP-10: A selective PDE10A inhibitor that has shown promise in preclinical models of
Huntington's disease.[12]

Data Presentation: Comparative Performance

The following tables summarize key quantitative data for Gemlapodect and its comparators,
focusing on in vitro potency and clinical trial outcomes.

Table 1: In Vitro Potency and Selectivity of PDE10A
Inhibitors
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Alternative . ..
Compound Type IC50 (nM) Ki (pM) Selectivity
Name
Potent,
PDE10A selective
Gemlapodect  NOE-105 o N/A N/A
Inhibitor PDE10A
inhibitor[7]
>15,000-fold
_ PDE10A 0.30[10][16]
TAK-063 Balipodect o N/A over other
Inhibitor [17]
PDEs[10][16]
>1,000-fold
Mardepodect, PDE10A
MP-10 o 0.37[10][18] N/A over other
PF-02545920  Inhibitor
PDESs[10][18]
>500,000-fold
_ PDE10A 1.6 (cellular)
MK-8189 Elpipodect o 29[3][19] over other
Inhibitor [19]
PDEs[19]
Selective
PDE10A over other
CPL'36 CPL500036 o 1.0[20] N/A
Inhibitor PDE
families[20]
Selective
PDE10A
TP-10 o 0.8[10][12] N/A PDE10A
Inhibitor
Inhibitor[12]

N/A: Data not publicly available in the reviewed sources.

Table 2: Summary of Clinical Trial Outcomes
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L Key Efficacy Safety &
Compound Indication(s) Phase .
Results Tolerability
Phase 2a:
Statistically
o Well-tolerated.
significant )
o No serious
reduction in
adverse events,
YGTSS Total Tic ) )
Tourette Phase 2b weight gain, or
Gemlapodect ] Score (-7.8 o
Syndrome ongoing[7] ) metabolic side
points vs
) effects reported
baseline; -12.8 )
o in Phase 2a.[8]
points in target
[10][22]
dose group).[10]
[21][22]
Did not meet
primary endpoint  Generally safe
(PANSS score and well-
) ] change). tolerated.[12]
TAK-063 Schizophrenia Phase 2
Showed Favorable safety
improvement in profile in Phase
some secondary 1.[3]
endpoints.[12]
Failed to show
statistical
) Generally safe
) ) separation from
MP-10 Schizophrenia Phase 2 and well-
placebo on
tolerated.[12]
PANSS score.
[12]
Efficacy in rodent S
Promising in vitro
) ) models of
MK-8189 Schizophrenia Phase 2[13] ] safety and off-
psychosis and ]
. target profile.[19]
cognition.[19]
CPL'36 Schizophrenia, Phase 3 Phase 2 Favorable safety
Parkinson's (LID)  planned[23] (Schizophrenia): profile with mild
Significant adverse events.

improvement in

No metabolic
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PANSS positive side effects

and total scores noted.[4][15][24]
vs placebo.[24]

Phase 2 (LID):

Significant

improvement in

Unified

Dyskinesia

Rating Scale.[15]
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Caption: PDE10A inhibition increases cAMP, modulating striatal direct and indirect pathways.

Generalized Experimental Workflow for PDE10A
Inhibitor Development
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Caption: Generalized workflow for the development of novel PDE10A inhibitors.
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Experimental Protocols

This section outlines the methodologies for key experiments cited in the development of
PDE10A inhibitors.

In Vitro PDE10A Enzyme Inhibition Assay

Objective: To determine the potency (IC50) of a compound in inhibiting PDE10A enzyme
activity.

Methodology (Fluorescence Polarization): A common method is the fluorescence polarization
(FP) assay.[25][26]

e Principle: The assay measures the hydrolysis of a fluorescently labeled substrate (e.g., FAM-
CAMP) by the PDE10A enzyme. When the substrate is hydrolyzed, it is linearized and can be
captured by a specific binding agent, which is part of a large complex. This change from a
small, rapidly rotating molecule (low polarization) to a large, slowly rotating complex (high
polarization) is measured. Inhibitors prevent this hydrolysis, thus keeping the fluorescence
polarization low.[25][27]

e Reagents: Recombinant human PDE10A enzyme, fluorescently labeled substrate (FAM-
cAMP), PDE assay buffer, binding agent, and the test inhibitor at various concentrations.[27]

e Procedure:

[¢]

The test inhibitor is serially diluted and added to the wells of a microtiter plate.

o

Recombinant PDE10A enzyme and the FAM-cAMP substrate are added to initiate the
reaction.

[¢]

The plate is incubated at room temperature for a set period (e.g., 60 minutes).[27]

[e]

A binding agent is added to stop the reaction and bind to any hydrolyzed substrate.

o

Fluorescence polarization is measured using a microplate reader.

o Data Analysis: The degree of inhibition is calculated relative to controls. The IC50 value, the
concentration of inhibitor required to reduce enzyme activity by 50%, is determined by
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plotting percent inhibition against the logarithm of inhibitor concentration and fitting the data
to a dose-response curve.[28]

MK-801-Induced Hyperactivity Model

Objective: To assess the antipsychotic-like potential of a compound by measuring its ability to
reverse hyperactivity induced by an NMDA receptor antagonist (MK-801).

Methodology:

e Principle: The NMDA receptor antagonist MK-801 (dizocilpine) induces a hyperlocomotor
state in rodents, which is considered a model for the positive symptoms of schizophrenia.[14]
[29] Effective antipsychotic agents can attenuate this hyperactivity.

e Animals: Typically male rats or mice are used.[29][30]
e Procedure:

o Animals are habituated to an open-field arena equipped with automated activity monitoring
systems (e.g., infrared beams).[29]

o The test inhibitor or vehicle is administered (e.g., orally or intraperitoneally) at a
predetermined time before the MK-801 challenge.

o MK-801 (e.g., 0.15-0.3 mg/kg) or saline is injected intraperitoneally.[30][31]

o Animals are immediately placed back into the open-field arena, and locomotor activity
(e.g., distance traveled, beam breaks) is recorded for a specified duration (e.g., 60-120
minutes).[30][31]

o Data Analysis: The total locomotor activity is compared between groups (Vehicle + Saline,
Vehicle + MK-801, Inhibitor + MK-801). A statistically significant reduction in hyperactivity in
the inhibitor-treated group compared to the vehicle-treated MK-801 group indicates
antipsychotic-like efficacy.

Conditioned Avoidance Response (CAR) Test
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Objective: To evaluate a drug's potential antipsychotic activity. Drugs that selectively suppress
the conditioned avoidance response without impairing the ability to escape are considered to
have an antipsychotic-like profile.[11][32]

Methodology:

» Principle: The CAR test assesses an animal's ability to learn to avoid an aversive stimulus
(e.g., a mild footshock, the unconditioned stimulus or US) by responding to a preceding
neutral warning signal (e.g., a light or tone, the conditioned stimulus or CS).[11]

o Apparatus: A shuttle box divided into two compartments with a grid floor for delivering the
footshock.

e Procedure:

o Training: Arat is placed in the shuttle box. The CS is presented for a short period (e.g., 10
seconds), followed by the presentation of both the CS and the US. If the rat moves to the
other compartment during the CS-only period, it is recorded as an "avoidance response,”
and the trial ends. If it moves after the US has started, it is an "escape response.” Failure
to move is an "escape failure." Animals are trained over multiple trials until they reach a
stable level of avoidance responding.

o Testing: Once trained, animals are treated with the test inhibitor or vehicle. They are then
re-tested in the shuttle box.

o Data Analysis: The number of avoidance responses, escape responses, and escape failures
are recorded. A compound is considered to have antipsychotic-like activity if it significantly
reduces the number of avoidance responses at doses that do not significantly increase the
number of escape failures.[11][33] This distinguishes it from sedatives, which would impair
both avoidance and escape.[11]

Conclusion

The landscape of PDE10A inhibitors is evolving, with several candidates progressing through
clinical trials. Gemlapodect (NOE-105) has demonstrated a promising efficacy and safety
profile in early clinical studies for Tourette Syndrome, notably avoiding the metabolic side
effects that can be associated with standard antipsychotic treatments.[10][22] In contrast,
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earlier PDE10A inhibitors like MP-10 and TAK-063 faced challenges in demonstrating clinical
efficacy for schizophrenia, despite strong preclinical data.[12] Newer, second-generation
inhibitors such as CPL'36 are showing renewed promise in this indication, potentially due to
refined pharmacodynamic profiles like a "fast-off" rate.[14] The comparative data suggest that
while PDE10A remains a highly viable target for CNS disorders, the clinical success of an
inhibitor may depend on the specific indication and subtle differences in its pharmacological
properties. Continued research and head-to-head clinical trials will be crucial to fully elucidate
the therapeutic potential of Gemlapodect relative to other agents in this class.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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